molecular formula C15H13N3O2S B2877266 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-70-3

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2877266
CAS No.: 443671-70-3
M. Wt: 299.35
InChI Key: UKMOZEMAICFSGE-UHFFFAOYSA-N
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Description

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines.

Preparation Methods

The synthesis of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-3-cyanopyridines with appropriate aldehydes and thiourea under specific reaction conditions. One common method involves using a solvent such as dimethylformamide (DMF) and a catalyst like iodine (I2) to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as CDK2, by binding to their active sites and disrupting their function. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. Compared to these compounds, 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the methoxybenzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Similar compounds include:

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-5-2-4-10(8-11)9-18-14(19)12-6-3-7-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOZEMAICFSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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